ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a chromenone and thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the chromenone derivative, which is then reacted with the appropriate thiophene derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to handle the complex reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially changing its reactivity.
Substitution: Common in organic chemistry, this reaction can replace one functional group with another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reactive compound .
Scientific Research Applications
Ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in cellular pathways. The exact mechanism would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Ethyl 6-methoxy-3-methylindole-2-carboxylate:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
Uniqueness
What sets ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate apart is its unique combination of chromenone and thiophene moieties, which confer specific electronic and steric properties that can be exploited in various applications .
Biological Activity
Ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C24H22ClN3O6S
- Molecular Weight : 515.976 g/mol
- IUPAC Name : this compound
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Condensation Reaction : The reaction of 6-chloro-7-methyl-4-oxo-4H-chromene with an appropriate amine to form the amide linkage.
- Cyclization : This is followed by cyclization with a thiophene derivative under controlled conditions.
- Purification : The final product is purified through recrystallization or chromatography to achieve high purity.
The biological activity of this compound can be attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, leading to anti-inflammatory effects.
- Cellular Pathway Modulation : It potentially modulates pathways related to cell proliferation and apoptosis, which are crucial in cancer biology.
Anticancer Activity
Research has indicated that compounds similar to ethyl 2-{[(6-chloro-7-methyl-4-oxo-4H-chromen-2-yl)carbonyl]amino}-4,5-dimethylthiophene have shown promising anticancer activities. For instance, studies on chromenone derivatives have demonstrated their ability to induce apoptosis in cancer cells by inhibiting proteasomal activity .
Inhibition of Type III Secretion System (T3SS)
A study involving related compounds revealed that certain derivatives could inhibit the T3SS in pathogenic bacteria, which is critical for their virulence. This suggests potential applications in antimicrobial therapy .
Data Table: Biological Activities of Related Compounds
Properties
Molecular Formula |
C20H18ClNO5S |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
ethyl 2-[(6-chloro-7-methyl-4-oxochromene-2-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate |
InChI |
InChI=1S/C20H18ClNO5S/c1-5-26-20(25)17-10(3)11(4)28-19(17)22-18(24)16-8-14(23)12-7-13(21)9(2)6-15(12)27-16/h6-8H,5H2,1-4H3,(H,22,24) |
InChI Key |
QUPNNUVWUGQQCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=O)C3=C(O2)C=C(C(=C3)Cl)C |
Origin of Product |
United States |
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